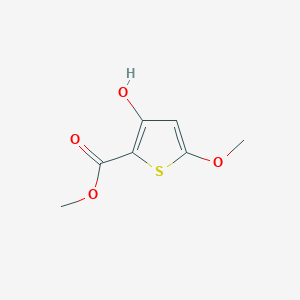

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le succinate de chloramphénicol sodium est un dérivé hydrosoluble du chloramphénicol, un antibiotique à large spectre initialement isolé de la bactérie Streptomyces venezuelae. Ce composé est principalement utilisé dans le traitement des infections bactériennes graves où d'autres antibiotiques sont inefficaces ou contre-indiqués . Le succinate de chloramphénicol sodium est particulièrement apprécié pour sa capacité à être administré par voie intraveineuse, ce qui le rend adapté aux infections aiguës et graves .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du succinate de chloramphénicol sodium implique l'estérification du chloramphénicol avec l'anhydride succinique. La réaction est généralement catalysée par une amine organique telle que la pyridine et réalisée dans un solvant comme l'acétone . Le rapport molaire de l'anhydride succinique au chloramphénicol est maintenu à 1:1,2, et la réaction est contrôlée à des températures et des temps spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : En milieu industriel, la préparation du succinate de chloramphénicol sodium suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs où la réaction d'estérification est réalisée dans des conditions contrôlées. Le produit est ensuite raffiné pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le succinate de chloramphénicol sodium subit diverses réactions chimiques, notamment l'hydrolyse, la réduction et la substitution.

Réactifs et conditions courants :

Réduction : Le groupe nitro du chloramphénicol peut être réduit en groupe amine dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe nitro, dans des conditions appropriées.

Principaux produits :

Hydrolyse : Chloramphénicol et acide succinique.

Réduction : Aminochloramphénicol.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

Le succinate de chloramphénicol sodium a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de formulations antibiotiques injectables.

5. Mécanisme d'action

Le succinate de chloramphénicol sodium est un promédicament qui est hydrolysé en sa forme active, le chloramphénicol, dans l'organisme . Le chloramphénicol exerce ses effets en se liant à la sous-unité ribosomale 50S des ribosomes bactériens, inhibant ainsi la synthèse protéique . Cette action empêche la croissance et la multiplication des bactéries, ce qui en fait un agent bactériostatique efficace . Les cibles moléculaires comprennent les résidus A2451 et A2452 dans l'ARNt 23S de la sous-unité ribosomale 50S .

Composés similaires :

Chloramphénicol : Le composé parent, qui est moins hydrosoluble et principalement utilisé dans les formulations orales et topiques.

Palmitate de chloramphénicol : Un ester liposoluble utilisé dans les suspensions orales.

Thiamphénicol : Un dérivé ayant un mécanisme d'action similaire mais un spectre d'activité différent.

Unicité : Le succinate de chloramphénicol sodium est unique en raison de sa solubilité dans l'eau, ce qui le rend adapté à l'administration intraveineuse. Cette propriété lui permet d'être utilisé dans les infections graves où une action antibiotique rapide et efficace est requise .

Applications De Recherche Scientifique

Chloramphenicol succinate sodium has a wide range of applications in scientific research:

Mécanisme D'action

Chloramphenicol succinate sodium is a prodrug that is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This action prevents the growth and multiplication of bacteria, making it an effective bacteriostatic agent . The molecular targets include residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit .

Comparaison Avec Des Composés Similaires

Chloramphenicol: The parent compound, which is less water-soluble and primarily used in oral and topical formulations.

Chloramphenicol palmitate: A lipid-soluble ester used in oral suspensions.

Thiamphenicol: A derivative with a similar mechanism of action but a different spectrum of activity.

Uniqueness: Chloramphenicol succinate sodium is unique due to its water solubility, making it suitable for intravenous administration. This property allows it to be used in severe infections where rapid and effective antibiotic action is required .

Propriétés

IUPAC Name |

methyl 3-hydroxy-5-methoxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGLUKLEKSZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(S1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384585 |

Source

|

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19813-55-9 |

Source

|

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)